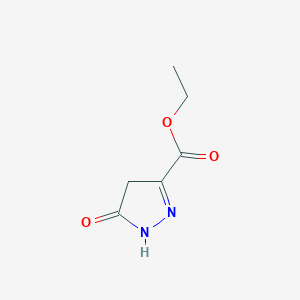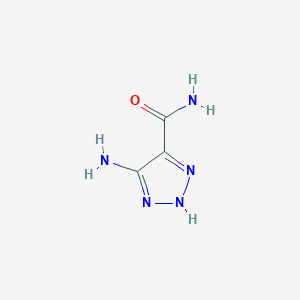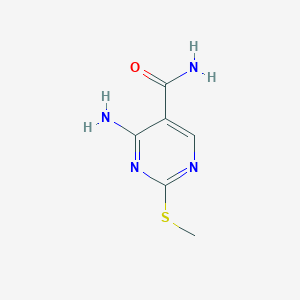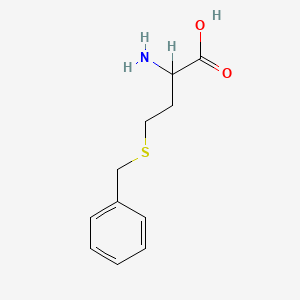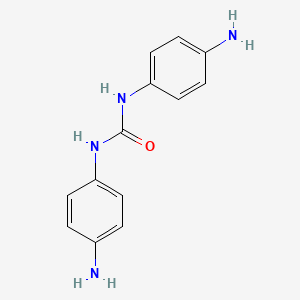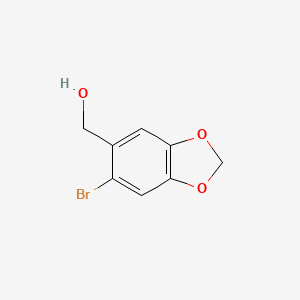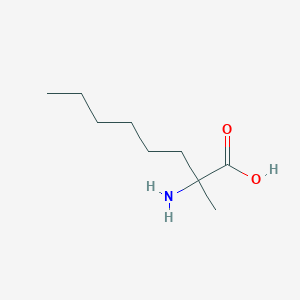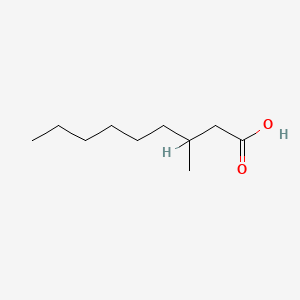
5-Bromo-4-chloro-6-methylpyrimidin-2-amine
Descripción general
Descripción
5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a chemical compound with a molecular weight of 222.47 . It is used in various areas of research, including life science, material science, and chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5BrClN3/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3, (H2,8,9,10) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound serves as a crucial precursor in various chemical synthesis pathways. It can be used to create more complex molecules through substitution reactions where the bromine and chlorine atoms can be replaced with other functional groups, leading to a wide array of derivatives with diverse chemical properties .
Biochemistry Research
In biochemistry, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine can be used to study enzyme-substrate interactions, particularly in enzymes that interact with pyrimidine or similar heterocyclic compounds. This can help in understanding the biochemical pathways and designing inhibitors for specific enzymes .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 5-Bromo-4-chloro-6-methylpyrimidin-2-amine could be explored for their potential use in developing new pesticides or herbicides. Their structural complexity allows for the synthesis of compounds that could interact with biological targets in pests and weeds .
Environmental Science
This compound could be investigated for its environmental impact, particularly in terms of its biodegradability and potential toxicity. Understanding its behavior in the environment is crucial for assessing the risks associated with its use in various industries .
Analytical Chemistry
5-Bromo-4-chloro-6-methylpyrimidin-2-amine: can be used as a standard or reagent in analytical methods. Its distinct spectroscopic and chromatographic properties make it suitable for use in calibrating instruments or developing new analytical techniques .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWUFCGTXDANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285001 | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-methylpyrimidin-2-amine | |
CAS RN |
6314-12-1 | |
| Record name | 6314-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exhibit its antibacterial activity? What is the significance of the -NH2 group in its structure?
A1: While the exact mechanism of action isn't fully elucidated in the research, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine demonstrates promising antibacterial activity, specifically against the gram-negative bacterium E. coli . Molecular docking studies suggest that this compound interacts with E. coli primase, an enzyme crucial for DNA replication . The presence of the -NH2 group in its structure is highlighted as potentially significant for enhancing its antibacterial activity. This observation stems from the structure-activity relationship analysis, indicating that both 5-Bromo-4-chloro-6-methylpyrimidin-2-amine and 5-bromo-6-chloropyrimidine-2,4-diamine, both containing -NH2 groups, exhibit higher activity against E. coli compared to other tested derivatives. Further research is needed to confirm the precise mechanism and the role of the -NH2 group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


